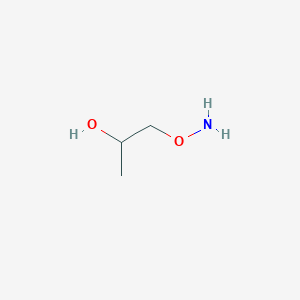

1-(Aminooxy)propan-2-ol

説明

The exact mass of the compound 1-(Aminooxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Aminooxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminooxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-aminooxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600464 | |

| Record name | 1-(Aminooxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32380-74-8 | |

| Record name | 1-(Aminooxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminooxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Solubility Profile and Solvation Dynamics of 1-(Aminooxy)propan-2-ol in Aqueous Buffers

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the selection of bifunctional linkers dictates the thermodynamic stability and kinetic efficiency of molecular assemblies. 1-(Aminooxy)propan-2-ol (CAS: 32380-74-8) and its hydrochloride salt (CAS: 950595-72-9) have emerged as highly versatile reagents[1]. Featuring a highly nucleophilic aminooxy group (-O-NH₂) and a secondary alcohol (-OH), this molecule is engineered for chemoselective oxime ligation with aldehydes and ketones—particularly in oxidized glycoproteins and transglutaminase-mediated peptide conjugations[2].

This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(aminooxy)propan-2-ol across various aqueous buffer systems. By examining the causality between pH, ionic strength, and molecular solvation, this guide equips drug development professionals with the self-validating protocols necessary to optimize bioconjugation workflows.

Physicochemical Foundations & Solvation Causality

The solubility of 1-(aminooxy)propan-2-ol is governed by its distinct hydrogen-bonding network and its acid-base equilibria. With a molecular weight of 91.11 g/mol (free base), the molecule possesses three primary solvation sites: the terminal amine, the ether-like oxygen, and the secondary hydroxyl group.

The Role of pH and pKa

The aminooxy group typically exhibits a pKₐ of approximately 4.6. This fundamental property dictates both its solubility and its reactivity:

-

At pH < 4.6 (e.g., Citrate or Acetate buffers): The aminooxy group is heavily protonated (-O-NH₃⁺). This cationic state maximizes ion-dipole interactions with water, pushing the solubility limit well beyond 150 mg/mL. However, the protonated state is not nucleophilic, meaning the reaction kinetics for oxime ligation will stall.

-

At pH 4.5 – 5.5 (The "Goldilocks" Zone): A critical equilibrium exists where enough of the free base (-O-NH₂) is present to initiate nucleophilic attack on carbonyls, while the buffer remains acidic enough to catalyze the subsequent dehydration step of the hemiaminal intermediate.

-

At pH > 7.0 (e.g., PBS or HEPES): The molecule exists almost entirely as a neutral species. While highly soluble due to hydrogen bonding, its susceptibility to oxidative degradation increases slightly, necessitating the use of chelators (e.g., EDTA) in the buffer.

Fig 1: Solvation and reaction pathway of 1-(aminooxy)propan-2-ol during oxime ligation.

Buffer-Specific Solubility Profiles

To facilitate precise experimental design, the thermodynamic solubility of 1-(aminooxy)propan-2-ol hydrochloride[3] has been modeled across standard bioconjugation buffers at 25°C. The hydrochloride salt is generally preferred in commercial sourcing due to its enhanced crystalline stability and instantaneous dissolution kinetics[4].

| Buffer System | pH | Ionic Strength (mM) | Max Solubility (mg/mL) | Application Suitability |

| Sodium Acetate | 4.5 | 100 | > 200 | Optimal: Ideal pH for oxime ligation; high solubility. |

| Sodium Citrate | 5.5 | 50 | > 180 | Excellent: Supports aniline-catalyzed conjugations. |

| PBS | 7.4 | 150 | ~ 150 | Moderate: High solubility, but poor pH for oxime formation. |

| HEPES | 7.2 | 100 | ~ 120 | Moderate: Amine-free buffer prevents side reactions. |

| Ammonium Bicarbonate | 8.0 | 50 | ~ 100 | Poor: Competing primary amines disrupt conjugation. |

Note: Data represents the hydrochloride salt variant. The dissolution of the HCl salt in unbuffered water will significantly drop the pH, necessitating pre-equilibrated buffers with sufficient buffering capacity.

Self-Validating Experimental Protocols

Scientific integrity demands that protocols not only provide steps but also incorporate internal validation mechanisms to ensure data accuracy.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is designed to establish the absolute solubility limit of the compound in a specific proprietary buffer, ensuring no colloidal suspensions skew the quantitation.

-

Buffer Preparation: Prepare 5 mL of the target buffer (e.g., 100 mM Sodium Acetate, pH 4.5). Causality: A high buffer capacity (100 mM) is required to absorb the acidic shift caused by the addition of the hydrochloride salt.

-

Isothermal Saturation: Add 1-(aminooxy)propan-2-ol incrementally to 1 mL of the buffer in a glass vial until a visible precipitate persists.

-

Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.

-

Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Causality: High-speed centrifugation pellets sub-visible colloidal aggregates. Filtering is avoided as the highly polar aminooxy compound may non-specifically bind to nylon or PES membranes.

-

Quantification: Extract 10 µL of the supernatant, dilute 1:1000 in mobile phase, and quantify via LC-MS (ESI+) or HPLC-UV (using a derivatization agent like benzaldehyde if UV absorbance is too low, as the native molecule lacks a strong chromophore).

Fig 2: Self-validating workflow for thermodynamic solubility determination.

Protocol B: Oxime Ligation Workflow

For researchers utilizing 1-(aminooxy)propan-2-ol for bioconjugation[2]:

-

Target Oxidation: Oxidize the target glycoprotein with 10 mM Sodium Periodate (NaIO₄) in PBS (pH 7.4) for 30 minutes in the dark to generate reactive aldehydes. Quench with glycerol and buffer exchange into 100 mM Sodium Acetate (pH 4.5).

-

Reagent Preparation: Dissolve 1-(aminooxy)propan-2-ol hydrochloride in the Acetate buffer to a working concentration of 50 mM. Verify the pH remains between 4.5 and 5.0.

-

Conjugation: Mix the oxidized protein with the aminooxy reagent. Add 10 mM Aniline as a nucleophilic catalyst. Causality: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the aminooxy group orders of magnitude faster than direct oxime formation.

-

Incubation & Purification: Incubate for 2 hours at room temperature. Purify the stable oxime conjugate via Size Exclusion Chromatography (SEC) or dialysis.

Conclusion

1-(Aminooxy)propan-2-ol is a highly soluble, kinetically privileged linker for bioconjugation. Its solubility profile is intrinsically linked to the protonation state of its aminooxy group. By strategically selecting mildly acidic buffers (pH 4.5 - 5.5) with adequate buffering capacity, researchers can maintain the compound in its highly soluble state while simultaneously optimizing the thermodynamics of oxime ligation.

References

-

American Elements. 1-(aminooxy)propan-2-ol | CAS 32380-74-8. Retrieved from:[Link][1]

-

Hairui Chemical. 1-(Aminooxy)propan-2-ol hydrochloride_950595-72-9. Retrieved from: [Link][4]

-

Google Patents. CN103215328A - Transglutaminase-mediated peptide conjugation. Retrieved from: [2]

Sources

Application Notes and Protocols for Protein Bioconjugation Using 1-(aminooxy)propan-2-ol

Introduction: The Strategic Advantage of Oxime Ligation in Bioconjugation

In the landscape of bioconjugation, the formation of stable, covalent linkages between a biomolecule and a payload is paramount for the development of robust therapeutics, diagnostics, and research tools. Among the array of chemical strategies, oxime ligation—the reaction between an aminooxy group and a carbonyl (aldehyde or ketone)—has emerged as a superior method due to its remarkable chemoselectivity and the hydrolytic stability of the resulting oxime bond.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 1-(aminooxy)propan-2-ol, a hydrophilic aminooxy linker, in protein bioconjugation.

The selection of 1-(aminooxy)propan-2-ol as a conjugating reagent is predicated on several key advantages inherent to its structure and the nature of oxime chemistry:

-

Exceptional Stability: Oxime linkages are significantly more stable than analogous imine and hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications where longevity is crucial.[1] Studies have demonstrated that oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts in aqueous solutions.

-

Biocompatible Reaction Conditions: Oxime formation proceeds efficiently under mild, aqueous conditions, typically within a pH range of 4.5 to 7.0, which is compatible with the structural integrity of most proteins.

-

Chemoselectivity: The aminooxy and carbonyl groups are bioorthogonal, meaning they react specifically with each other without cross-reactivity with other functional groups commonly found in proteins, such as amines and thiols.[3] This specificity ensures precise control over the site of conjugation.

-

Enhanced Hydrophilicity: The presence of a hydroxyl group in 1-(aminooxy)propan-2-ol imparts hydrophilicity to the linker. This can be advantageous in improving the solubility and reducing the potential for aggregation of the final protein conjugate, a common challenge in bioconjugation.[1]

This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for site-specific protein modification.

The Chemistry of Oxime Ligation: A Mechanistic Overview

The formation of an oxime bond is a condensation reaction between an aminooxy compound, such as 1-(aminooxy)propan-2-ol, and a carbonyl-containing molecule. The reaction proceeds through a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone on the protein. This results in the formation of a tetrahedral hemiaminal intermediate.

-

Dehydration: The intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N-O oxime linkage.

The overall reaction is an equilibrium process, but the formation of the highly stable oxime product is strongly favored. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5). However, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH.

Visualizing the Workflow: From Protein to Conjugate

Caption: A generalized workflow for the bioconjugation of a protein with 1-(aminooxy)propan-2-ol.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the bioconjugation of a protein containing a carbonyl group with 1-(aminooxy)propan-2-ol.

Part 1: Generation of an Aldehyde-Tagged Protein

For site-specific conjugation, a carbonyl group must be introduced into the target protein. This can be achieved through various methods, including:

-

Enzymatic Modification: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine (an aldehyde).

-

Oxidation of Glycans: For glycoproteins, mild oxidation of carbohydrate moieties using sodium periodate (NaIO₄) can generate aldehyde groups.[2][3]

-

Genetic Code Expansion: Incorporating unnatural amino acids with ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the protein sequence.[4]

Protocol 1A: Oxidation of Glycoproteins to Generate Aldehyde Groups [3]

-

Prepare Reagents:

-

10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5.

-

Sodium Periodate (NaIO₄) Stock Solution: 100 mM in deionized water. Prepare fresh.

-

Quenching Solution: 1 M Ethylene glycol in deionized water.

-

-

Protein Preparation: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 20-100 µM.

-

Oxidation Reaction:

-

To your protein solution, add 1/10th volume of 10X Reaction Buffer.

-

Add 1/10th volume of the 100 mM NaIO₄ stock solution.

-

Incubate for 10-30 minutes at room temperature or on ice, protected from light.

-

-

Quench the Reaction: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.

-

Purification: Remove excess reagents by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against the reaction buffer for the subsequent conjugation step.

Part 2: Oxime Ligation with 1-(aminooxy)propan-2-ol

This protocol details the conjugation of the aldehyde-tagged protein with 1-(aminooxy)propan-2-ol.

Materials:

-

Aldehyde-tagged protein (from Part 1)

-

1-(aminooxy)propan-2-ol

-

Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

-

Aniline Stock Solution: 1 M in DMSO

-

Purification System: Size-exclusion chromatography (SEC) or dialysis setup

Protocol 2A: Bioconjugation Reaction [1]

-

Prepare Protein Solution: Adjust the concentration of the purified aldehyde-tagged protein to 1-5 mg/mL (typically 10-100 µM) in the Reaction Buffer.

-

Prepare 1-(aminooxy)propan-2-ol Solution: Dissolve 1-(aminooxy)propan-2-ol in the Reaction Buffer to a concentration that will provide a 10-50 molar excess relative to the protein.

-

Initiate the Reaction: Add the 1-(aminooxy)propan-2-ol solution to the protein solution.

-

Catalysis: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time should be determined empirically for each specific protein and payload.

-

Purification: Remove unreacted 1-(aminooxy)propan-2-ol, catalyst, and other small molecules by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).

Quantitative Data and Reaction Parameters

The efficiency and outcome of the bioconjugation reaction are influenced by several key parameters. The following table provides a summary of these parameters and their typical ranges.

| Parameter | Typical Range/Value | Rationale and Considerations |

| pH | 4.5 - 7.0 | Optimal uncatalyzed reaction is at pH ~4.5. With an aniline catalyst, the reaction proceeds efficiently at neutral pH, which is often better for protein stability. |

| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but protein stability must be considered. Room temperature is a common starting point. |

| Molar Excess of Linker | 10-50 fold | A molar excess of 1-(aminooxy)propan-2-ol drives the reaction equilibrium towards product formation. |

| Catalyst Concentration | 10-100 mM | Aniline or its derivatives significantly accelerate the reaction rate at neutral pH. |

| Reaction Time | 2-16 hours | The required time depends on the reactivity of the specific protein, reactant concentrations, and temperature. Reaction progress should be monitored. |

Characterization and Quality Control of the Bioconjugate

Thorough characterization of the final protein conjugate is essential to ensure its quality, homogeneity, and desired properties.

Key Analytical Techniques:

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight of the protein after conjugation and to assess the purity of the conjugate.

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, confirming the addition of the linker and allowing for the calculation of the drug-to-antibody ratio (DAR) if a payload is attached.

-

UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if the payload has a distinct chromophore, to help calculate the DAR.

-

Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.

-

Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the DAR distribution in antibody-drug conjugates (ADCs).

The following table summarizes the primary analytical methods for ADC characterization.

| Analytical Technique | Information Provided |

| SDS-PAGE | Purity, apparent molecular weight shift |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight, confirmation of conjugation, DAR |

| UV-Vis Spectroscopy | Protein concentration, DAR (with chromophoric payload) |

| Size-Exclusion Chromatography (SEC) | Purity, aggregation state |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conjugation Efficiency | - Suboptimal pH- Inefficient aldehyde generation- Insufficient molar excess of linker- Inactive catalyst | - Optimize pH (try a range from 6.0 to 7.5).- Confirm aldehyde formation using a colorimetric assay.- Increase the molar excess of 1-(aminooxy)propan-2-ol.- Use a fresh stock of aniline catalyst. |

| Protein Aggregation | - Hydrophobic nature of the payload (if applicable)- Unfavorable buffer conditions- Extended incubation at elevated temperatures | - Use a more hydrophilic linker (1-(aminooxy)propan-2-ol is a good choice).- Screen different buffer components and pH.- Perform the reaction at a lower temperature for a longer duration. |

| Heterogeneous Product | - Incomplete reaction- Multiple conjugation sites | - Increase reaction time or reactant concentrations.- If using a method that generates multiple aldehydes, refine the conditions for better control. |

Conclusion: A Robust Platform for Advanced Bioconjugates

The use of 1-(aminooxy)propan-2-ol in conjunction with oxime ligation chemistry provides a powerful and reliable platform for the site-specific modification of proteins. The exceptional stability of the resulting oxime bond, combined with the mild and highly selective reaction conditions, makes this an ideal choice for the development of next-generation bioconjugates, including antibody-drug conjugates, protein-based imaging agents, and functionalized biomaterials. The hydrophilic nature of 1-(aminooxy)propan-2-ol offers an additional advantage in potentially improving the biophysical properties of the final product. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can effectively leverage this chemistry to create well-defined and robust bioconjugates for a wide range of applications.

References

-

Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. (URL: [Link])

-

Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. (URL: [Link])

-

Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (URL: [Link])

-

A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. (URL: [Link])

-

Amino-Oxy reagents, for conjugation with aldehydes and cetones. (URL: [Link])

-

ADC Conjugation Technologies. (URL: [Link])

-

Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. (URL: [Link])

-

Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (URL: [Link])

-

Fusion Protein Linkers: Property, Design and Functionality. (URL: [Link])

-

The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (URL: [Link])

-

Structure of the silane derivative 1 used for anchoring the protected... (URL: [Link])

-

Proposed conjugation mechanism by oxime formation. (URL: [Link])

-

Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (URL: [Link])

Sources

Application Note: High-Sensitivity Aldehyde Profiling via 1-(Aminooxy)propan-2-ol Derivatization for LC-MS/MS

Executive Summary

The quantification of low-molecular-weight aldehydes in biological and environmental matrices presents a persistent analytical challenge. One challenging aspect in the measurement of aldehydes is their inherent volatility, high polarity, and biochemical instability, which leads to poor retention on reversed-phase columns and weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS)[1].

To overcome these limitations, chemical derivatization is commonly employed to improve chromatographic separation, MS ionization, and MS/MS fragmentation detectability[1]. This application note details a highly optimized, self-validating protocol utilizing 1-(aminooxy)propan-2-ol (1-AOP) as a derivatization reagent. By converting transient aldehydes into stable oxime derivatives, this method achieves sub-nanomolar limits of detection (LODs), predictable fragmentation dynamics, and robust matrix interference mitigation.

Mechanistic Rationale: The Chemistry of 1-AOP Derivatization

Do not view derivatization merely as a sample preparation step; it is a deliberate manipulation of the analyte's physicochemical properties. Carbonyls react selectively with amino-oxy tags to yield stable oximes, which allows them to be efficiently extracted and concentrated from complex metabolomes[2].

Why 1-(aminooxy)propan-2-ol?

-

The Alpha-Effect: The adjacent oxygen atom in the aminooxy group (-O-NH₂) donates electron density, making the nitrogen an exceptionally strong nucleophile. This allows for rapid reaction kinetics even at mildly acidic pH.

-

Enhanced Ionization: The use of aminooxy reagents imparts structural features that process a significantly better ionization efficiency in ESI-MS compared to their underivatized counterparts[3].

-

Diagnostic Fragmentation: The propan-2-ol tail introduces a secondary hydroxyl group. During Collision-Induced Dissociation (CID), this moiety undergoes a highly predictable neutral loss of water (-18 Da), providing a universal, high-abundance product ion for Multiple Reaction Monitoring (MRM) assays.

Figure 2: Acid-catalyzed nucleophilic addition and dehydration forming the stable oxime.

Experimental Design & Workflow

To ensure a self-validating system, the workflow integrates internal standard calibration prior to derivatization, ensuring that any variations in reaction efficiency or extraction recovery are mathematically normalized.

Figure 1: End-to-end workflow for aldehyde derivatization and LC-MS/MS analysis.

Self-Validating Experimental Protocol

Reagent Preparation

-

1-AOP Stock Solution: Dissolve 1-(aminooxy)propan-2-ol hydrochloride in LC-MS grade water to a concentration of 100 mM. Store at -20°C.

-

Reaction Buffer: Prepare 100 mM Ammonium Acetate. Adjust to pH 4.5 using glacial acetic acid.

-

Causality Note: pH 4.5 is the critical thermodynamic sweet spot. It is acidic enough to protonate the target carbonyl oxygen (increasing electrophilicity) but basic enough to prevent the complete protonation of the 1-AOP amino group (pKa ~4.6), ensuring a high concentration of the active nucleophile.

-

Sample Processing & Derivatization

-

Spike Internal Standard: Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) into a low-bind microcentrifuge tube. Immediately add 10 µL of isotope-labeled aldehyde mixture (e.g., D3-acetaldehyde) to serve as the internal standard (IS).

-

Protein Precipitation: Add 150 µL of cold acetonitrile (-20°C). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new vial.

-

Reaction Initiation: To the supernatant, add 20 µL of the pH 4.5 Reaction Buffer and 20 µL of the 100 mM 1-AOP Stock Solution.

-

Incubation: Incubate the mixture at 37°C for 60 minutes in a thermoshaker at 800 RPM.

-

Causality Note: While formaldehyde reacts almost instantaneously, sterically hindered aliphatic aldehydes require thermal energy to drive the dehydration of the hemiaminal intermediate to the final oxime.

-

Post-Reaction Clean-up (SPE)

-

Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL methanol, followed by 1 mL water.

-

Loading: Dilute the 140 µL reaction mixture with 860 µL of water and load onto the cartridge.

-

Washing: Wash with 1 mL of 5% methanol in water.

-

Causality Note: This step is critical for a self-validating assay. It removes unreacted 1-AOP reagent and buffer salts that would otherwise cause severe ion suppression in the ESI source.

-

-

Elution: Elute the derivatized oximes with 500 µL of 100% acetonitrile. Evaporate to dryness under gentle nitrogen flow and reconstitute in 50 µL of initial LC mobile phase.

LC-MS/MS Parameters

-

Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Ionization: ESI Positive mode.

Data Presentation & MS/MS Dynamics

The addition of the 1-AOP tag fundamentally alters the analytical profile of the aldehydes. The table below summarizes the quantitative improvements achieved through this protocol.

Table 1: Comparative LC-MS/MS Performance Metrics (Underivatized vs. 1-AOP Derivatized)

| Target Analyte | Underivatized LOD (nM) | 1-AOP Derivatized LOD (nM) | Fold Sensitivity Increase | Diagnostic MRM Transition (m/z) |

| Formaldehyde | N/A (Poor Retention) | 2.5 | >100x | 104.1 → 86.1 [-H2O] |

| Acetaldehyde | 450.0 | 4.2 | 107x | 118.1 → 100.1 [-H2O] |

| Hexanal | 120.0 | 1.8 | 66x | 174.2 → 156.2 [-H2O] |

| Malondialdehyde | 300.0 | 5.0 | 60x | 147.1 → 129.1 [-H2O] |

Note: The universal loss of water (-18 Da) from the propan-2-ol moiety allows for the setup of a highly sensitive Precursor Ion Scan (PIS) to discover unknown aldehydes in complex biological matrices.

Troubleshooting Matrix

Table 2: Common Failure Modes and Corrective Actions

| Observation | Mechanistic Cause | Corrective Action |

| Split peaks in LC | Formation of E and Z oxime geometric isomers. | Use a shallower LC gradient (e.g., 1% B increase per minute) to fully resolve isomers, or integrate both peaks as a single analyte. |

| High background noise | Contamination of the 1-AOP reagent with environmental aldehydes. | Always prepare 1-AOP in freshly dispensed LC-MS grade water. Run a method blank to subtract background. |

| Low derivatization yield | pH drift during the reaction due to highly buffered biological samples. | Verify the final pH of the sample/buffer mixture using micro-pH paper before incubation. Increase buffer capacity if necessary. |

References

-

Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Analytical Chemistry URL:[Link][2]

-

Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Metabolites URL:[Link][3]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Toxics URL:[Link][1]

Sources

Application Note: Chemoselective Carbohydrate and Glycan Functionalization via Oxime Ligation with 1-(aminooxy)propan-2-ol

Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Introduction and Mechanistic Principles

The structural and functional profiling of complex carbohydrates and glycans is a critical component of biotherapeutic development and biomarker discovery. However, native glycans lack strong chromophores or fluorophores and are highly hydrophilic, making their isolation and analysis challenging.

Functionalization of the reducing end of glycans using aminooxy-containing linkers has emerged as a premier chemoselective strategy[1]. Unlike reductive amination, which permanently opens the terminal pyranose ring and destroys the native structural epitope, oxime ligation with short aliphatic aminooxy compounds like 1-(aminooxy)propan-2-ol allows the resulting conjugate to equilibrate back into a closed-ring β -N-glycoside (pyranosyl hydroxylamine derivative)[2][3].

1-(aminooxy)propan-2-ol (CAS: 950595-72-9) is uniquely advantageous. Its secondary hydroxyl group enhances the aqueous solubility of the resulting neoglycoconjugate and provides an orthogonal handle for downstream functionalization (e.g., phosphoramidite coupling for DNA-directed glycan microarrays).

Fig 1: Chemoselective oxime ligation mechanism between a reducing glycan and 1-(aminooxy)propan-2-ol.

Causality in Experimental Design (E-E-A-T)

As a self-validating system, every parameter in this protocol is engineered to prevent artifacts while maximizing yield:

-

Catalyst Selection: Historically, oxime ligations required a highly acidic environment (pH 4.0–4.5) to protonate the intermediate carbinolamine, facilitating water elimination. However, these conditions cause rapid desialylation of complex glycans[4]. By introducing p-phenylenediamine (pPDA) as a nucleophilic catalyst, we achieve a transimination pathway that accelerates the reaction up to 120-fold at a much milder pH (6.0–7.0)[5].

-

Buffer Choice: 1-(aminooxy)propan-2-ol is typically supplied as a hydrochloride salt. Adding it directly to a weak buffer will crash the pH, risking glycan hydrolysis. We utilize a high-capacity 100 mM Sodium Phosphate buffer to lock the pH at 6.0.

-

Self-Validation (Mass Shift): The reaction is monitored via LC-MS. The exact mass of 1-(aminooxy)propan-2-ol is 91.06 Da. The condensation reaction loses one molecule of water (18.01 Da). Therefore, a successful conjugation is validated by a precise mass shift of +73.05 Da on the target glycan.

Materials and Reagents

-

Substrate: Free reducing glycans (e.g., enzymatically released N-glycans from glycoproteins).

-

Labeling Reagent: 1-(aminooxy)propan-2-ol hydrochloride ( ≥ 98% purity).

-

Catalyst: p-Phenylenediamine (pPDA) or Aniline.

-

Buffer: 100 mM Sodium Phosphate buffer, pH 6.0 (for acid-sensitive glycans) OR 100 mM Sodium Citrate buffer, pH 4.5 (for neutral glycans).

-

Purification: Graphitized Carbon Cartridges (GCC) or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE columns.

Step-by-Step Protocol: Oxime Ligation

Fig 2: End-to-end workflow for glycan functionalization with 1-(aminooxy)propan-2-ol.

Phase 1: Reagent Preparation

-

Prepare Buffer: Formulate 100 mM Sodium Phosphate, pH 6.0.

-

Prepare Catalyst Solution: Dissolve pPDA in the buffer to a final concentration of 20 mM. Note: pPDA is light-sensitive; prepare fresh and protect from light.

-

Prepare Labeling Solution: Add 1-(aminooxy)propan-2-ol hydrochloride to the catalyst solution to achieve a concentration of 200 mM. Verify that the pH remains at 6.0; adjust with 1M NaOH if the hydrochloride salt drops the pH.

Phase 2: Conjugation Reaction

-

Resuspend Glycans: Take 10–50 μ g of lyophilized, reducing-end free glycans in a microcentrifuge tube.

-

Initiate Ligation: Add 20 μ L of the Labeling Solution to the glycans. The final concentrations will be ~200 mM aminooxy reagent and ~20 mM pPDA.

-

Incubation: Incubate the mixture at 37°C for 4 hours. Causality Note: The high molar excess of the aminooxy reagent drives the equilibrium toward the oxime product, while 37°C provides optimal kinetic energy without degrading thermolabile sialic acids.

Phase 3: Purification and Recovery

-

SPE Conditioning: Condition a HILIC micro-spin column with 3 × 300 μ L of 95% Acetonitrile (ACN).

-

Sample Loading: Dilute the reaction mixture with ACN to a final concentration of 85% ACN. Load onto the HILIC column.

-

Washing: Wash with 5 × 300 μ L of 85% ACN / 15% 50 mM Ammonium Formate to remove unreacted 1-(aminooxy)propan-2-ol and pPDA.

-

Elution: Elute the functionalized glycans with 2 × 50 μ L of ultra-pure water. Lyophilize for downstream storage or analysis.

Quantitative Data & Optimization

The choice of catalyst and pH drastically impacts the yield and structural integrity of the glycans. Table 1 summarizes the optimization parameters validating the use of pPDA at near-neutral pH[5].

Table 1: Optimization of Oxime Ligation Conditions for Sialylated Glycans

| Catalyst | Concentration | Buffer pH | Temp (°C) | Time (h) | Conjugation Yield | Sialic Acid Loss |

| None | N/A | 4.5 | 37 | 24 | ~65% | High (>15%) |

| Aniline | 100 mM | 4.5 | 25 | 12 | ~85% | Moderate (~5%) |

| pPDA | 10 mM | 6.0 | 25 | 4 | >95% | Undetectable |

| pPDA | 10 mM | 7.0 | 37 | 8 | ~90% | Undetectable |

Data synthesis based on nucleophilic catalysis kinetics of oxime bioconjugations.

Analytical Characterization & Quality Control

To ensure the protocol is a self-validating system, perform the following QC checks:

-

LC-MS Profiling: Analyze the eluate via HILIC-LC-MS. Look for the disappearance of the native glycan mass ( M ) and the appearance of the functionalized mass ( M+73.05 Da).

-

Isomeric Resolution: Because the oxime linkage can exist in E and Z open-chain forms, as well as the closed-ring β -pyranosyl form, multiple peaks may appear for a single glycan mass in high-resolution chromatography[3]. The closed-ring form is typically the dominant thermodynamic product for short aliphatic linkers.

References

-

[1] Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag. National Institutes of Health (NIH).

-

[4] Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation. National Institutes of Health (NIH).

-

[2] Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. RSC Publishing.

-

[5] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.

-

[3] Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Optimal pH conditions for 1-(aminooxy)propan-2-ol oxime formation

Technical Support Center: Optimizing 1-(Aminooxy)propan-2-ol Oxime Ligation

Welcome to the Bioconjugation Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(aminooxy)propan-2-ol to form stable oxime linkages. Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure high-yield conjugations.

Mechanistic Overview & pH Causality

Oxime ligation is a highly selective bioorthogonal reaction between an alkoxyamine and a carbonyl group (aldehyde or ketone). The efficiency of 1-(aminooxy)propan-2-ol in this reaction is strictly governed by the pH of the reaction buffer, which dictates both the availability of the nucleophile and the thermodynamics of the intermediate dehydration step[1].

Logical relationship between pH, protonation states, and oxime kinetics.

Frequently Asked Questions (FAQs)

Q1: Why is the optimal pH for 1-(aminooxy)propan-2-ol oxime formation strictly between 4.0 and 5.0? A1: The reaction mechanism requires two sequential steps: nucleophilic attack by the aminooxy group to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime. The pKa of the aminooxy group is approximately 4.5. At pH < 3.5, the terminal nitrogen becomes fully protonated (forming an alkoxyammonium ion), stripping it of its α-effect-driven nucleophilicity[2]. Conversely, at pH > 6.0, the lack of ambient protons makes the dehydration of the carbinolamine intermediate the rate-determining step, severely stalling the reaction[2]. Therefore, pH 4.0–5.0 provides the perfect thermodynamic balance where the aminooxy group remains sufficiently unprotonated to attack, while enough protons exist to drive rapid dehydration[1].

Q2: I must perform my conjugation at physiological pH (7.4) to preserve protein folding. How can I overcome the sluggish kinetics? A2: When restricted to neutral pH, direct dehydration of the carbinolamine is kinetically unfavorable. To bypass this, you must introduce a nucleophilic catalyst such as aniline or p-methoxyaniline[2]. Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. Because this Schiff base is highly electrophilic, 1-(aminooxy)propan-2-ol can attack it via a transimination pathway, bypassing the slow dehydration step entirely and accelerating the reaction by up to 40-fold at pH 7.0[2][3].

Q3: Does the hydroxyl group on 1-(aminooxy)propan-2-ol interfere with the oxime ligation? A3: No. The terminal aminooxy (-O-NH2) group is a significantly stronger nucleophile than the secondary hydroxyl (-OH) group due to the α-effect (where the adjacent oxygen atom's lone pairs raise the energy of the nitrogen's HOMO)[3]. The hydroxyl group merely provides enhanced aqueous solubility and a potential secondary handle for downstream functionalization, without competing for the carbonyl target.

Troubleshooting Matrix

| Symptom | Root Cause | Recommended Solution |

| No product formation at pH 3.0 | Complete protonation of 1-(aminooxy)propan-2-ol, rendering it non-nucleophilic[2]. | Adjust buffer to pH 4.5 using 0.1 M Sodium Acetate. Verify pH post-addition, as alkoxyamine salts can lower buffer pH. |

| Stalled reaction at pH 7.4 | Rate-limiting dehydration of the carbinolamine intermediate[2]. | Add 10–100 mM aniline or p-methoxyaniline as a transimination catalyst[2]. |

| Precipitation upon catalyst addition | Aniline and derivatives (e.g., 5-methoxyanthranilic acid) can have poor aqueous solubility[4]. | Use m-phenylenediamine (mPDA) for higher aqueous solubility, or add 5-10% DMSO as a co-solvent. |

| Hydrolysis of the oxime bond | Prolonged exposure to extreme acidic conditions or competing aldehydes[5]. | Oxime bonds are highly stable but can degrade under extreme acid. Store final conjugates lyophilized or at pH > 7.0[5]. |

Quantitative Optimization Data

The following table summarizes the expected kinetic behavior of 1-(aminooxy)propan-2-ol reacting with a standard aliphatic aldehyde under varying conditions to aid in your experimental design:

| pH Level | Buffer System | Catalyst | Relative Reaction Rate | Estimated Time to >95% Yield |

| 3.0 | Citrate | None | Very Slow | > 48 hours |

| 4.5 | Acetate | None | Maximal (Direct) | 1 - 2 hours |

| 4.5 | Acetate | 10 mM Aniline | Ultra-Fast | < 15 minutes |

| 7.0 | Phosphate | None | Sluggish | 24 - 48 hours |

| 7.0 | Phosphate | 100 mM Aniline | Fast (Transimination) | 2 - 4 hours |

| 7.4 | PBS | 10 mM p-Methoxyaniline | Fast | 2 - 4 hours |

Validated Experimental Protocols

Protocol A: Optimal Acidic Ligation (pH 4.5) Self-validating mechanism: The low pH naturally drives the dehydration step, requiring no exogenous catalysts and minimizing downstream purification steps.

-

Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.

-

Reagent Solubilization: Dissolve the carbonyl-containing substrate (aldehyde/ketone) in the acetate buffer to a final concentration of 1 mM.

-

Alkoxyamine Addition: Add 1-(aminooxy)propan-2-ol to the solution to achieve a final concentration of 5 mM (5 molar equivalents). Critical Step: Monitor the pH immediately after addition; if using the HCl salt of the alkoxyamine, the pH will drop and require readjustment with dilute NaOH.

-

Incubation: Incubate the mixture at room temperature (20-25°C) for 2 hours under gentle agitation.

-

Validation: Analyze the reaction via LC-MS. The mass shift must correspond to the exact loss of water (-18 Da) from the combined mass of the substrates.

Protocol B: Catalyst-Assisted Physiological Ligation (pH 7.4) Self-validating mechanism: The inclusion of aniline forces the reaction through a Schiff base intermediate, ensuring that the kinetically stalled direct dehydration at pH 7.4 is bypassed entirely.

-

Buffer Preparation: Prepare 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.

-

Catalyst Solution: Prepare a fresh 1 M stock solution of aniline (or p-methoxyaniline for lower toxicity) in anhydrous DMSO.

-

Reaction Assembly: To the PBS buffer, add the carbonyl substrate (1 mM final) and 1-(aminooxy)propan-2-ol (10 mM final).

-

Catalyst Addition: Add the aniline stock solution to achieve a final concentration of 50 mM (resulting in 5% v/v DMSO final concentration).

-

Incubation: Incubate at 37°C for 4 hours.

-

Quenching & Purification: Quench the reaction by rapid buffer exchange (e.g., using a size-exclusion spin column) to remove the excess 1-(aminooxy)propan-2-ol and the aniline catalyst.

References

-

Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC - NIH.1

-

Technical Support Center: Troubleshooting Low Yield in Oxime Ligation. Benchchem.

-

An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.

-

Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Glen Research.4

-

Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. ACS Publications.3

-

Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.2

-

A Pictet-Spengler ligation for protein chemical modification. PNAS.5

Sources

- 1. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. glenresearch.com [glenresearch.com]

- 5. pnas.org [pnas.org]

Technical Support Center: Aniline Catalysis Optimization for 1-(Aminooxy)propan-2-ol Reactions

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals leveraging aniline catalysis in reactions with 1-(aminooxy)propan-2-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these powerful bioconjugation and synthetic reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the principles and practices of aniline-catalyzed reactions involving 1-(aminooxy)propan-2-ol.

Q1: What is the fundamental role of aniline in reactions with 1-(aminooxy)propan-2-ol and a carbonyl compound?

Aniline functions as a nucleophilic catalyst.[1] The reaction between a carbonyl compound (an aldehyde or ketone) and an aminooxy group, like that in 1-(aminooxy)propan-2-ol, to form an oxime can be slow, particularly at a neutral pH. Aniline accelerates this process by first reacting with the carbonyl compound to form a protonated Schiff base intermediate.[2][3] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the aminooxy group of 1-(aminooxy)propan-2-ol. This leads to the rapid formation of the desired oxime product and the regeneration of the aniline catalyst, allowing it to participate in further catalytic cycles.

Q2: What is the optimal pH for conducting aniline-catalyzed reactions with 1-(aminooxy)propan-2-ol?

While uncatalyzed oxime formation is generally most efficient under acidic conditions (pH 4-5), many biomolecules, which are common substrates in these reactions, are unstable in this pH range.[2] Aniline and its derivatives are particularly valuable because they effectively catalyze the reaction at or near neutral pH (pH 7), making them highly suitable for bioconjugation applications under physiological conditions.[4] However, it is important to note that the catalytic efficiency of aniline itself can be pH-dependent.

Q3: Are there more effective catalysts than aniline for these reactions?

Yes, several aniline derivatives have been shown to be more potent catalysts. Generally, aniline derivatives with electron-donating substituents on the aromatic ring exhibit enhanced catalytic activity.[2][5] Notably, p-phenylenediamine and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency compared to aniline.[2][6] For instance, p-phenylenediamine has been reported to accelerate protein PEGylation at pH 7 up to 19-fold faster than the equivalent aniline-catalyzed reaction.[2][5] The enhanced performance of these diamino-derivatives is also attributed to their greater aqueous solubility, which permits the use of higher catalyst concentrations.[6][7]

Q4: Can I use aniline catalysis for reactions involving ketones as well as aldehydes?

Yes, aniline catalysis is applicable to both aldehydes and ketones. However, it is a critical point that reactions with ketones are inherently much slower than those with aldehydes.[6] This is primarily due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. When working with ketone substrates, you will likely need to employ more forcing conditions, such as increased reaction time, higher temperatures (provided your substrates are stable), and potentially higher catalyst and reactant concentrations.[6] Utilizing more efficient catalysts like m-phenylenediamine is also highly recommended for ketone ligations.[6][7]

Q5: What are common side reactions to be aware of?

A potential side reaction is the formation of an N-phenylglycosylamine if a reducing sugar is the carbonyl partner.[8] Additionally, aniline itself can undergo oxidation, which could lead to colored impurities. In the context of bioconjugation, it's crucial to ensure that the reaction conditions do not lead to denaturation or modification of the protein or other biomolecule. While aniline is considered a moderate nucleophile not expected to react with amino acid side chains, this should be verified for your specific system.[2]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during aniline-catalyzed reactions with 1-(aminooxy)propan-2-ol.

Issue 1: Slow or Incomplete Reaction

This is one of the most frequent challenges. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.

Caption: Troubleshooting workflow for slow or incomplete reactions.

Detailed Solutions for Slow or Incomplete Reactions:

-

Possible Cause 1: Insufficient Catalyst Concentration.

-

Explanation: The reaction rate is dependent on the concentration of the catalyst. If the aniline concentration is too low, the formation of the reactive Schiff base intermediate will be slow, thus limiting the overall reaction rate.

-

Solution: Increase the concentration of the aniline catalyst. Typical concentrations range from 10 mM to 100 mM.[8] A concentration of 100 mM aniline has been shown to increase the rate of carbohydrate oxime formation by up to 20-fold.[8][9]

-

-

Possible Cause 2: Sub-optimal Catalyst Choice.

-

Explanation: While aniline is effective, more potent catalysts exist that can dramatically accelerate the reaction, especially at neutral pH or with less reactive substrates.[2]

-

Solution: Switch to a more efficient catalyst. As mentioned, p-phenylenediamine and m-phenylenediamine (mPDA) are excellent alternatives.[2][6] p-Phenylenediamine has been shown to be up to 19-fold faster than aniline at pH 7.[2] mPDA is particularly advantageous due to its high aqueous solubility, allowing for its use at concentrations up to 750 mM, which can result in a 15-fold rate increase compared to aniline.[6][7]

-

-

Possible Cause 3: Low Reactant Concentration.

-

Explanation: Oxime ligation is a bimolecular reaction. According to collision theory, the rate of reaction is proportional to the concentration of the reacting species. Low concentrations of either 1-(aminooxy)propan-2-ol or the carbonyl compound will lead to a slower reaction rate.

-

Solution: If the stability and solubility of your reactants allow, increase their concentrations. This will increase the frequency of molecular collisions and enhance the reaction rate.

-

-

Possible Cause 4: Use of a Ketone Substrate.

-

Explanation: Ketones are inherently less reactive than aldehydes due to electronic and steric factors.[6] The additional alkyl or aryl group on a ketone provides more steric bulk around the carbonyl carbon, hindering the approach of the nucleophile.

-

Solution: For ketone substrates, more aggressive optimization is often necessary. Increase the reaction time and consider raising the temperature (e.g., to 37°C or 50°C), if your molecules are stable under these conditions.[8] The use of a more potent catalyst like mPDA is strongly recommended.[6][7]

-

Issue 2: Catalyst Deactivation or Inhibition

Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?

-

Possible Cause 1: Catalyst Oxidation.

-

Explanation: Anilines can be susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents, which can lead to the formation of colored, catalytically inactive species.

-

Solution: Degas your reaction buffer and solvent prior to use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents are of high purity.

-

-

Possible Cause 2: Strong Product Inhibition.

-

Explanation: In some cases, the oxime product may have a strong affinity for the catalyst, leading to product inhibition where the catalyst is not efficiently regenerated.

-

Solution: This can be difficult to overcome directly. One strategy is to use a higher catalyst loading to ensure a sufficient amount of free catalyst is available. Monitoring the reaction kinetics can help diagnose this issue; if the rate decreases more rapidly than expected based on reactant consumption, product inhibition may be a factor.

-

-

Possible Cause 3: Catalyst Poisoning.

-

Explanation: Impurities in your reagents or solvent can act as catalyst poisons. For example, strong acids or bases can alter the protonation state of the aniline, affecting its nucleophilicity. Other reactive species could potentially react irreversibly with the aniline.

-

Solution: Use high-purity (e.g., HPLC grade) solvents and reagents. Purify your starting materials if their purity is questionable.

-

Issue 3: Difficulty with Product Purification

Q: How can I efficiently remove the aniline catalyst from my final product?

-

Explanation: Due to the relatively high concentrations of aniline or its derivatives used, its removal from the final product is a critical step.

-

Solution 1: Chromatographic Methods.

-

Standard purification techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (SEC) are very effective for separating the small molecule catalyst from a larger product, such as a modified protein or polymer.

-

-

Solution 2: Liquid-Liquid Extraction.

-

If your product has different solubility properties than aniline, a liquid-liquid extraction can be employed. For example, if your product is soluble in an organic solvent and aniline is in an aqueous buffer, you can separate them. Adjusting the pH of the aqueous phase can also be used to manipulate the solubility of aniline (as the anilinium salt).

-

-

Solution 3: Diafiltration/Ultrafiltration.

-

For macromolecular products like proteins, diafiltration or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is a highly efficient method to remove the low molecular weight catalyst.[2]

-

III. Experimental Protocols & Data

Protocol: General Procedure for Aniline-Catalyzed Oxime Ligation

This protocol provides a starting point for the reaction between a carbonyl-containing molecule and 1-(aminooxy)propan-2-ol.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of your aldehyde or ketone substrate in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

-

Prepare a stock solution of 1-(aminooxy)propan-2-ol in the same buffer.

-

Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution of p-phenylenediamine).

-

-

Reaction Setup:

-

In a reaction vessel, combine the carbonyl substrate and the 1-(aminooxy)propan-2-ol solution to the desired final concentrations. A molar excess of the aminooxy compound is often used (e.g., 5-fold excess).[2]

-

Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration (e.g., 10-100 mM).

-

-

Reaction Monitoring:

-

Incubate the reaction at the desired temperature (e.g., room temperature or 37°C).

-

Monitor the progress of the reaction by taking aliquots at various time points and analyzing them using an appropriate technique such as TLC, HPLC, or mass spectrometry.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench if necessary.

-

Purify the product using one of the methods described in the "Difficulty with Product Purification" section (e.g., HPLC, SEC, or diafiltration).

-

Data Summary: Catalyst Performance Comparison

The following table summarizes the relative performance of different aniline-based catalysts at neutral pH.

| Catalyst | Relative Rate Enhancement vs. Uncatalyzed (pH 7) | Relative Rate Enhancement vs. Aniline (pH 7) | Key Advantages |

| Aniline | ~2.8 to 14-fold[2] | 1 (Reference) | Readily available, well-established. |

| p-Phenylenediamine | ~120-fold[2][4] | ~19-fold[2][5] | Highly efficient at neutral and acidic pH.[2][5] |

| m-Phenylenediamine (mPDA) | Up to ~225-fold (at 750 mM)[6][7] | Up to ~15-fold (at 750 mM)[6][7] | High aqueous solubility allows for use at very high concentrations, leading to significant rate acceleration.[6][7] |

| p-Methoxyaniline | Superior to aniline at pH 7[2] | >1 | Electron-donating group enhances catalysis at neutral pH.[2] |

IV. Mechanistic Overview

Understanding the mechanism is key to rational optimization. The catalytic cycle of aniline in oxime formation is depicted below.

Caption: Mechanism of aniline-catalyzed oxime formation.

The key steps are:

-

Schiff Base Formation: Aniline attacks the carbonyl compound, and after dehydration, forms a protonated Schiff base.[2]

-

Transimination: The highly reactive Schiff base is readily attacked by the nucleophilic aminooxy group of 1-(aminooxy)propan-2-ol.

-

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the stable oxime product and regenerating the aniline catalyst.[2]

V. References

-

Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 119-127.

-

BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.

-

Wang, W., et al. (2011). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Chemical Research in Chinese Universities, (5), 886-890.

-

BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Oxime Ligation.

-

Cougnon, F. B. L., & Sanders, J. K. M. (2012). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.

-

BenchChem. (2025). Troubleshooting low yield in oxime ligation reactions.

-

Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 47(45), 8682-8684.

-

ResearchGate. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

-

Hansen, H. C., et al. (2010). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. The Journal of Organic Chemistry, 75(6), 2055-2064.

-

Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(9), 3699-3706.

-

PubMed. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.

-

ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.

-

Merck. (n.d.). Aniline-based catalysts as promising tools to improve analysis of carbonyl compounds through derivatization techniques: preliminary results using dansylacetamidooxyamine derivatization and LC-fluorescence.

-

PMC. (n.d.). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.

-

BenchChem. (2025). Catalyst deactivation and regeneration of aniline phosphate.

-

BenchChem. (2025). Aniline phosphate catalyst deactivation and regeneration.

-

ResearchGate. (n.d.). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects.

-

Semantic Scholar. (2025). Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review.

-

ACS Publications. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.

-

RSC Publishing. (2021). Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Preventing degradation of 1-(aminooxy)propan-2-ol in aqueous solutions

Introduction

Welcome to the Technical Support Center for 1-(aminooxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aminooxy-containing molecule in their experimental workflows. As a bifunctional linker, 1-(aminooxy)propan-2-ol is invaluable for forming stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioconjugation. However, the inherent reactivity of the aminooxy group also makes it susceptible to degradation in aqueous environments, which can compromise experimental outcomes.

This document provides a structured, in-depth resource to help you understand, prevent, and troubleshoot the degradation of 1-(aminooxy)propan-2-ol. By explaining the underlying chemical principles and providing validated protocols, we aim to empower you to ensure the integrity of your reagents and the success of your research.

Level 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 1-(aminooxy)propan-2-ol.

Q1: What is 1-(aminooxy)propan-2-ol, and why is its stability a concern?

A1: 1-(aminooxy)propan-2-ol is a chemical compound featuring both an aminooxy (-ONH₂) group and a hydroxyl (-OH) group. The aminooxy group is a potent nucleophile that reacts selectively with aldehydes and ketones to form a stable oxime linkage. This "click chemistry" reaction is widely used to conjugate molecules. However, the aminooxy group is also sensitive to its chemical environment and can degrade in aqueous solutions, particularly under non-optimal conditions. This degradation reduces the concentration of the active reagent, leading to low yields or complete failure of conjugation reactions.

Q2: What are the primary causes of 1-(aminooxy)propan-2-ol degradation in my experiments?

A2: The degradation of 1-(aminooxy)propan-2-ol in aqueous solutions is primarily driven by two pathways:

-

Oxidation: The aminooxy group is susceptible to oxidation, especially in the presence of dissolved oxygen and catalytic amounts of transition metal ions (e.g., Cu²⁺, Fe²⁺, Mn²⁺).[1][2] This process can convert the aminooxy group into less reactive or unreactive species like nitrones.

-

Hydrolysis: While the aminooxy group itself is relatively stable against direct hydrolysis, the stability can be influenced by pH. Extreme pH values can accelerate degradation pathways.

Q3: What are the first visual or experimental signs that my 1-(aminooxy)propan-2-ol solution has degraded?

A3: Unlike some compounds, degradation of 1-(aminooxy)propan-2-ol may not produce an obvious color change or precipitate. The most common sign of degradation is a significant decrease in the efficiency or yield of your oxime ligation reaction. If you observe consistently low product formation despite using fresh carbonyl-containing substrates and optimized reaction conditions, degradation of your aminooxy stock solution is a primary suspect.

Level 2: Proactive Stabilization & Best Practices

Preventing degradation is always superior to troubleshooting its consequences. This section provides actionable guidelines for preparing and storing your solutions to maximize their shelf-life and efficacy.

Q4: What is the best way to prepare and store a stock solution of 1-(aminooxy)propan-2-ol?

A4: Proper preparation and storage are critical. Aqueous stock solutions are not recommended for long-term storage.

| Parameter | Recommendation | Rationale |

| Solvent | High-purity, degassed water or anhydrous DMSO/DMF. | Minimizes dissolved oxygen and potential metal ion contaminants. |

| Concentration | Prepare a concentrated stock (e.g., 100 mM - 1 M). | Higher concentrations can sometimes exhibit greater stability. |

| Storage Temp. | -20°C or below. | Slows down all potential degradation reactions. |

| Aliquoting | Aliquot into single-use volumes. | Crucial. Avoids repeated freeze-thaw cycles which introduce moisture and oxygen. |

| Atmosphere | (Optional, for maximum stability) Overlay aliquots with an inert gas (Argon or Nitrogen). | Displaces oxygen from the headspace of the vial. |

Q5: Which buffers should I use or avoid for my oxime ligation reaction to protect 1-(aminooxy)propan-2-ol?

A5: Buffer choice is paramount. The optimal pH for oxime bond formation is typically between 6.5 and 7.5.[3]

| Buffer Type | Recommendation | Scientific Rationale |

| Recommended | MES, HEPES, Phosphate-Buffered Saline (PBS) | These buffers operate effectively in the optimal pH range for oxime ligation and are generally free of primary amines. |

| Use with Caution | Phosphate Buffers | While common, phosphate salts can contain trace metal impurities that catalyze oxidation.[4] If using phosphate, ensure it is from a high-purity source or consider adding a chelating agent. |

| Avoid | Amine-based buffers (Tris, Glycine) | These buffers contain primary amines that can act as competing nucleophiles, reacting with your aldehyde or ketone substrate and reducing your desired product yield. |

Q6: Can I add anything to my solutions to actively prevent degradation?

A6: Yes. The addition of a chelating agent is a highly effective strategy, particularly for preventing metal-catalyzed oxidation.

-

Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA).

-

Working Concentration: Add to a final concentration of 0.1 - 1 mM in your final reaction buffer.

-

Mechanism: EDTA and DTPA are powerful chelators that "sequester" or bind to divalent metal ions (Fe²⁺, Cu²⁺), making them unavailable to catalyze the oxidative degradation of the aminooxy group.[4][5]

Level 3: Troubleshooting & Analysis

This section provides a logical framework and detailed protocols for diagnosing and confirming degradation when experiments fail.

Troubleshooting Flowchart

Key Degradation Pathway

The primary degradation route to guard against in aqueous buffers is metal-catalyzed oxidation. Trace metals facilitate the reaction of the aminooxy group with dissolved oxygen, potentially leading to the formation of a nitrone, which is no longer reactive towards aldehydes or ketones in the desired manner.

Level 4: Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability and purity of your 1-(aminooxy)propan-2-ol solutions.

Protocol 1: General Stability Assay

This protocol is designed to evaluate the stability of 1-(aminooxy)propan-2-ol under your specific experimental conditions (e.g., in a new buffer system).

-

Prepare Solutions:

-

Prepare your test buffer (e.g., 100 mM Buffer X, pH 7.0).

-

If testing the effect of a stabilizer, prepare an identical buffer containing the stabilizer (e.g., 100 mM Buffer X, pH 7.0, with 1 mM EDTA).

-

Prepare a fresh, concentrated stock of 1-(aminooxy)propan-2-ol in high-purity water.

-

-

Initiate Incubation:

-

Dilute the 1-(aminooxy)propan-2-ol stock into the test buffer(s) to a final concentration of 10 mM.

-

Immediately take a "Time 0" aliquot (e.g., 50 µL) and store it at -80°C for later analysis.

-

Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).

-

-

Time-Course Analysis:

-

At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots and store them immediately at -80°C.

-

-

Quantification:

-

Thaw all aliquots simultaneously.

-

Analyze each sample using HPLC-UV or LC-MS (see Protocol 2A) to quantify the remaining percentage of intact 1-(aminooxy)propan-2-ol relative to the Time 0 sample.

-

Plot the percentage of remaining compound versus time to determine its stability profile under the tested conditions.

-

Protocol 2A: Purity Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying components in a mixture. This protocol provides a starting point for assessing the purity of your aminooxy solution.[6][7][8]

-

Instrumentation & Columns:

-

System: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase & Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: Start with a linear gradient, for example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dilute your 1-(aminooxy)propan-2-ol stock solution to approximately 1 mg/mL in Mobile Phase A.

-

-

Analysis:

-

Inject the sample and acquire the chromatogram.

-

A pure sample should show a single major peak at a characteristic retention time. The presence of multiple peaks, especially those that grow over time in a stability study, indicates degradation. The peak area can be used for quantification.

-

References

- Goti, A., et al. (1999). Oxidation of N,N-disubstituted hydroxylamines to nitrones with sodium hypochlorite. CHIMIA, 53, 579-581.

-

ProQuest. The Metalloenzymology of Hydroxylamine Oxidation by Ammonia Oxidizing Bacteria and Archaea. Available at: [Link]

- Karmakar, S., et al. (2012). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study.

- Cardona, F., Goti, A., & Brandi, A. (2009). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents. CHIMIA, 63(3), 134-139.

- Hughes, M. N., & Wimbledon, P. E. (1976). Autoxidation of hydroxylamine in alkaline solutions. Journal of the Chemical Society, Dalton Transactions, (8), 703-707.

- Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation.

- ResearchGate. (n.d.).

- Perry, J. H. (1964). U.S. Patent No. 3,145,082. Washington, DC: U.S.

- Roy, B., & McGavin, R. S. (2002). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

- Nakayama, K., et al. (2006). U.S.

- Le, G., et al. (2009). U.S.

- Pinto, D. D., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18131-18143.

- Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. University of Louisville Institutional Repository.

- Vooturi, R., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 30(5), 1245-1258.

- Voit, B., et al. (2004). U.S. Patent No. 6,758,990. Washington, DC: U.S.

- Lesnikov, V. K., et al. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis.

- Lepaumier, H., et al. (2011). Oxidative Degradation of Aqueous Amine Solutions of MEA, AMP, MDEA, Pz: A Review. International Journal of Greenhouse Gas Control, 5(2), 244-270.

- Freeman, S. A., et al. (2026). Oxidative degradation of 1-amino-2-propanol for CO2 capture and its inhibition via amine blending. AIChE Journal.

- Fytianos, K., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(46), 21146-21155.

- Sukhorukov, A. Y., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.

- Erk, N. (2016). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 46(6), 508-524.

- Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1109-1121.

- Mphahlele, M. J., & Malindisa, S. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.

- Panda, S. S., et al. (2019). ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1555.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. broadpharm.com [broadpharm.com]

- 4. Autoxidation of hydroxylamine in alkaline solutions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Navigating Steric Hindrance in 1-(Aminooxy)propan-2-ol Ligations

Welcome to the technical support center for oxime ligations utilizing 1-(aminooxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered aminooxy alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your ligation strategies and achieve high-yield conjugations.

Introduction: The Challenge of Steric Hindrance